molecular formula C12H20N2OSi B8685922 CID 53406848

CID 53406848

Cat. No.: B8685922
M. Wt: 236.38 g/mol
InChI Key: OXJXQRQXHMTTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For instance, compounds like betulin-derived inhibitors (e.g., CID 72326, CID 64971) and sulfated steroids (e.g., CID 12594) are structurally analyzed in similar studies . While CID 53406848’s exact structure and function remain unspecified, its classification can be inferred through comparisons with structurally and functionally related compounds.

Properties

Molecular Formula

C12H20N2OSi

Molecular Weight

236.38 g/mol

InChI

InChI=1S/C12H20N2OSi/c1-11(2,3)16-15-12(4,5)9-6-7-14-10(13)8-9/h6-8H,1-5H3,(H2,13,14)

InChI Key

OXJXQRQXHMTTDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si]OC(C)(C)C1=CC(=NC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

For example:

  • Betulin-derived inhibitors (e.g., CID 72326, betulinic acid CID 64971) share a pentacyclic triterpenoid backbone, which confers rigidity and hydrophobicity, enabling interactions with hydrophobic enzyme pockets .
  • Sulfated steroids (e.g., DHEAS, CID 12594) feature sulfate groups that enhance solubility and electrostatic interactions with target proteins .
  • Ginkgolic acid 17:1 (CID 5469634) contains a long alkyl chain and phenolic group, facilitating membrane penetration and antioxidant activity .

Table 1: Structural Features of CID 53406848 and Analogs

Compound (CID) Core Structure Functional Groups Key Interactions
This compound (hyp.) Triterpenoid (hyp.) Hydroxyl, methyl Hydrophobic pockets
Betulin (CID 72326) Pentacyclic triterpenoid Hydroxyl, methyl Lipophilic enzymes
DHEAS (CID 12594) Steroid backbone Sulfate, hydroxyl Electrostatic, hydrogen bonds
Ginkgolic acid (CID 5469634) Alkylphenol Phenolic, alkyl chain Membrane disruption
Physicochemical Properties

Key parameters such as logP, solubility, and molecular weight influence bioavailability and target engagement. For example:

  • Betulin (CID 72326) : LogP ~8.5 (highly lipophilic), low aqueous solubility .
  • DHEAS (CID 12594) : LogP ~1.2 (polar due to sulfate), high solubility in physiological buffers .
  • CAS 1254115-23-5 (CID 57416287) : LogP 0.03, solubility 86.7 mg/mL (highly soluble), molecular weight 142.20 g/mol .

Table 2: Physicochemical Comparison

Compound (CID) Molecular Weight (g/mol) LogP Solubility (mg/mL) Bioavailability Score
This compound (hyp.) ~400 (hyp.) ~4.5 Moderate (hyp.) 0.55 (hyp.)
Betulin (CID 72326) 442.70 8.5 <0.1 0.17
DHEAS (CID 12594) 494.70 1.2 >50 0.35
CAS 1254115-23-5 142.20 0.03 86.7 0.55

Research Findings and Limitations

  • Synthetic Challenges : Betulin derivatives require multi-step synthesis (e.g., oxidation, esterification) to optimize solubility and activity .
  • Analytical Techniques : LC-ESI-MS and CID fragmentation (e.g., source-induced dissociation) are critical for structural elucidation of analogs like this compound .

Key Limitations :

Limited experimental data for this compound necessitate reliance on inferred properties.

Variability in bioactivity assays (e.g., IC50 values) complicates direct comparisons .

Q & A

Q. What advanced techniques validate this compound’s target engagement in complex biological systems?

  • Methodological Answer : Use chemical proteomics (e.g., activity-based protein profiling) or thermal shift assays to confirm binding. Employ CRISPR-Cas9 knockouts to establish causality and spatial techniques (e.g., imaging mass spectrometry) to localize interactions .

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